molecular formula C33H34ClN3O8 B4329976 ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-{[2-(4-CHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDO]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-{[2-(4-CHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDO]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Cat. No.: B4329976
M. Wt: 636.1 g/mol
InChI Key: VRINJLDPUGVYLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(1,3-benzodioxol-5-yl)-6-({[(4-chlorophenyl)acetyl][2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a diverse range of applications in scientific research. This compound features a unique structure that includes a benzodioxole ring, a chlorophenyl group, and a tetrahydropyrimidine core, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-{[2-(4-CHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDO]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring through the reaction of catechol with dihalomethanes in the presence of concentrated aqueous alkaline solution and tetraalkylammonium or phosphonium salts

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1,3-benzodioxol-5-yl)-6-({[(4-chlorophenyl)acetyl][2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(1,3-benzodioxol-5-yl)-6-({[(4-chlorophenyl)acetyl][2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-{[2-(4-CHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDO]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-(1,3-benzodioxol-5-yl)-6-({[(4-chlorophenyl)acetyl][2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with similar compounds such as:

    1,3-Benzodioxole: A simpler structure with similar benzodioxole ring but lacking the complex substituents.

    2-(1,3-Benzodioxol-5-yl)ethanamine: Contains the benzodioxole ring and an ethanamine group, used in different applications.

    5-(1,3-Benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol: Features a triazole ring and thiol group, offering unique chemical properties.

Properties

IUPAC Name

ethyl 4-(1,3-benzodioxol-5-yl)-6-[[[2-(4-chlorophenyl)acetyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34ClN3O8/c1-4-43-32(39)30-24(35-33(40)36-31(30)22-8-12-26-28(17-22)45-19-44-26)18-37(29(38)16-20-5-9-23(34)10-6-20)14-13-21-7-11-25(41-2)27(15-21)42-3/h5-12,15,17,31H,4,13-14,16,18-19H2,1-3H3,(H2,35,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRINJLDPUGVYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC3=C(C=C2)OCO3)CN(CCC4=CC(=C(C=C4)OC)OC)C(=O)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34ClN3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-{[2-(4-CHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDO]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 2
ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-{[2-(4-CHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDO]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 3
ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-{[2-(4-CHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDO]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 4
ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-{[2-(4-CHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDO]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-{[2-(4-CHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDO]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-{[2-(4-CHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDO]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

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